molecular formula C15H16N4O4S B3004802 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxynicotinamide CAS No. 2034586-24-6

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxynicotinamide

Cat. No.: B3004802
CAS No.: 2034586-24-6
M. Wt: 348.38
InChI Key: KPZRZXZBJQRTGL-UHFFFAOYSA-N
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Description

N-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxynicotinamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with sulfone (dioxido) groups at positions 1 and 3, methyl substituents, and a 2-methoxynicotinamide moiety at position 4.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-18-12-7-6-10(9-13(12)19(2)24(18,21)22)17-14(20)11-5-4-8-16-15(11)23-3/h4-9H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZRZXZBJQRTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)OC)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxynicotinamide is a compound of interest due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity against various cancer cell lines, and potential medicinal uses.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C₁₇H₁₆N₆O₃S
  • Molecular Weight : 384.4 g/mol

The structure incorporates a benzo[c][1,2,5]thiadiazole moiety which is known for its biological activity in various contexts.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds like this may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression. Studies have shown that derivatives can inhibit COX-2 activity significantly compared to COX-1 .
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 0.02 to 17.02 μM against MCF7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer) cell lines .
  • Induction of Apoptosis : The compound's derivatives have been reported to induce significant apoptotic events in cancer cells. For example, one study highlighted that certain derivatives led to increased early and late apoptotic events in HT29 cells .

Biological Activity Data

Cell Line IC50 (μM) Effect
MCF70.02 - 17.02Cytotoxicity
HT290.02 - 17.02Colony reduction
A27800.02 - 17.02Cytotoxicity

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Case Study 1 : A derivative of the compound was tested for its ability to reduce tumor volume in Ehrlich solid carcinoma-bearing mice. Results indicated a significant reduction in tumor mass compared to controls .
  • Case Study 2 : In vitro studies demonstrated that the compound could inhibit cell migration in HT29 cells significantly during wound-healing assays, suggesting potential applications in preventing metastasis .

Comparison with Similar Compounds

Structural Analog: 2-(Benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

  • Molecular Weight : 393.4 g/mol (vs. ~430 g/mol estimated for the target compound).
  • Key Features :
    • Shares the benzo[c][1,2,5]thiadiazole core with sulfone groups and methyl substituents.
    • Differs in the substituent at position 5: an acetamide group vs. the target’s 2-methoxynicotinamide.
    • Includes a 6-fluoro substituent, which may enhance lipophilicity and membrane permeability compared to the target’s methoxy group .

Antimicrobial Benzothiazole Derivatives

  • Example : N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides ().
  • Key Features :
    • Contains a nitrobenzamide group and triazole moiety, contrasting with the target’s methoxynicotinamide.
    • Exhibits moderate antimicrobial activity against E. coli due to the electron-withdrawing nitro group enhancing membrane disruption .
  • Comparison : The target’s methoxynicotinamide may offer improved solubility over nitrobenzamide but could reduce electrophilic reactivity critical for antimicrobial action.

Thiazole-Based Carbohyrazides

  • Example: N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide ().
  • Key Features :
    • Features a carbohydrazide linker and nitro group, differing from the target’s amide bond and methoxy substituent.
    • Demonstrated synthetic versatility via substitution reactions at the hydroxyl group .
  • Implications : The target’s sulfone-stabilized thiadiazole core may provide greater metabolic stability compared to the hydrolytically labile carbohydrazide group.

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